![molecular formula C22H15N3O2S B2359312 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide CAS No. 476641-84-6](/img/structure/B2359312.png)
4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
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Overview
Description
The compound “4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzoyl group, a pyridinyl group, and a thiazolyl group . It has been synthesized as a potent fungicidal agent .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
In the crystal structure, weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds are found. The dihedral angles between the pyridine and thiazole rings, and between the benzene and thiazole rings, are 4.3 (2) and 19.5 (3)°, respectively .Chemical Reactions Analysis
The compound has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using a turbidimetric method .Physical And Chemical Properties Analysis
The compound, C15H10FN3OS, has been synthesized as a potent fungicidal agent. The dihedral angles between the pyridine and thiazole rings, and between the benzene and thiazole rings, are 4.3 (2) and 19.5 (3)°, respectively .Scientific Research Applications
Antitumor and Cytotoxic Activity
The thiazole moiety, present in the compound, is known for its antitumor and cytotoxic activities. Thiazole derivatives have been synthesized and evaluated for their effectiveness against various human tumor cell lines. For instance, compounds with a thiazole ring have demonstrated potent effects on prostate cancer cells . This suggests that “4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide” could be explored for its potential antitumor properties.
Antimicrobial and Antifungal Applications
Thiazoles also exhibit significant antimicrobial and antifungal properties. They are found in several biologically active compounds like sulfathiazole and abafungin, which are used as antimicrobial and antifungal drugs, respectively . Research into the antimicrobial efficacy of this compound could lead to the development of new treatments for bacterial and fungal infections.
Anti-Inflammatory and Analgesic Effects
Compounds containing the thiazole ring have been reported to possess anti-inflammatory and analgesic activities. This is particularly relevant in the design of new drugs that can help manage pain and inflammation with fewer side effects .
Neuroprotective Properties
The neuroprotective role of thiazole derivatives makes them candidates for the treatment of neurodegenerative diseases. They could potentially aid in the synthesis of neurotransmitters and play a role in the normal functioning of the nervous system .
Antiviral and Anti-HIV Activity
Thiazole derivatives have shown promise in antiviral therapies, including treatments for HIV. The exploration of “4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide” in this context could contribute to the discovery of novel antiretroviral drugs .
Antidiabetic Potential
The modification of thiazole-based compounds has led to the development of molecules with potent antidiabetic properties. Investigating this compound for its antidiabetic effects could open up new avenues for diabetes management .
Antioxidant Properties
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various chronic diseases .
Hepatoprotective Activities
The hepatoprotective activities of thiazole compounds make them valuable in the treatment and prevention of liver diseases. Research into the hepatoprotective effects of this compound could lead to the development of new therapies for liver conditions .
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others.
Pharmacokinetics
Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its targets within the body.
Result of Action
Thiazole and imidazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interactions with its targets and its influence on various biochemical pathways.
Action Environment
Additionally, the compound’s solubility properties can influence its distribution within the body and its ability to reach its targets .
properties
IUPAC Name |
4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUPWONWQOEVAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
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